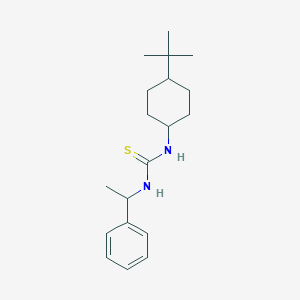
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea
Vue d'ensemble
Description
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea, also known as KB-141, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. KB-141 is a thiourea derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea in its various applications is not fully understood. However, studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea interacts with various cellular targets, including proteins and enzymes, to exert its effects. In cancer cells, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In plants, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea promotes growth by regulating the expression of various genes involved in plant growth and stress response. In material science, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea modifies crystal structure by interacting with the surface of crystals and altering their growth patterns.
Biochemical and Physiological Effects:
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been shown to have various biochemical and physiological effects in its various applications. In cancer cells, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea induces apoptosis and inhibits cell proliferation. In plants, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea promotes growth and enhances stress resistance. In material science, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea modifies crystal structure and improves the properties of materials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has several advantages for lab experiments, including its high yield and stability. However, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea. In medicinal chemistry, further studies are needed to investigate the efficacy and safety of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea as an anti-cancer agent. In agriculture, further studies are needed to investigate the potential of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea as a plant growth regulator in various crops. In material science, further studies are needed to investigate the potential of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea as a crystal modifier in various materials. Additionally, further studies are needed to investigate the mechanism of action of N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea in its various applications.
Applications De Recherche Scientifique
N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been investigated for its potential as an anti-cancer agent. Studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In agriculture, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been studied for its potential as a plant growth regulator. Studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea promotes plant growth and enhances the resistance of plants to environmental stress. In material science, N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea has been studied for its potential as a crystal modifier. Studies have shown that N-(4-tert-butylcyclohexyl)-N'-(1-phenylethyl)thiourea can modify the crystal structure of various materials, including calcium carbonate and barium sulfate.
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2S/c1-14(15-8-6-5-7-9-15)20-18(22)21-17-12-10-16(11-13-17)19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWHHUWNUJJULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2CCC(CC2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



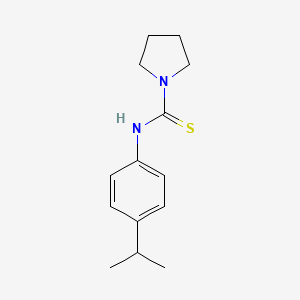

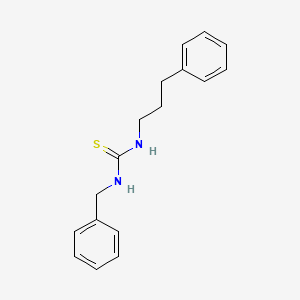
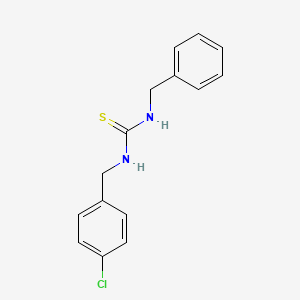
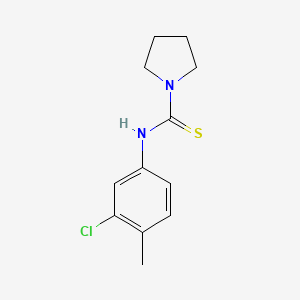
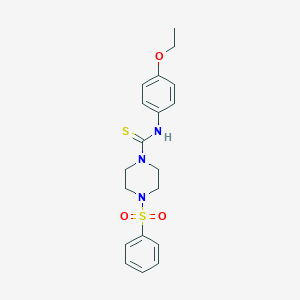

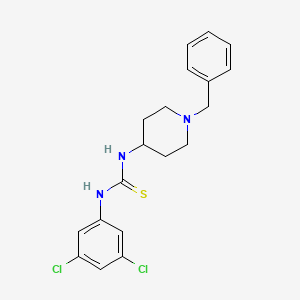
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-methylthiourea](/img/structure/B4287441.png)
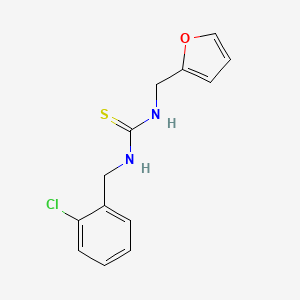
![N-methyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4287451.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B4287459.png)
